5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10BrFO2 and a molecular weight of 309.13 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a 3-fluorobenzyl group attached to the oxygen atom of the benzaldehyde moiety . It is primarily used in chemical research and synthesis.
Preparation Methods
The synthesis of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity . Additionally, the presence of the bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde include:
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group.
2-Bromo-5-fluorobenzyl alcohol: This compound features an alcohol group instead of an aldehyde group.
Compared to these similar compounds, this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMKDYCXFUJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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